3-Amino-7-methoxy-4H-chromen-4-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methoxy-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-methoxy-4H-chromen-4-one with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production . Quality control measures are implemented to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-7-methoxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted chromen-4-one derivatives .

Aplicaciones Científicas De Investigación

Based on the search results, here is information regarding the applications of chromene derivatives, particularly focusing on "3-Amino-7-methoxy-4H-chromen-4-one":

While a direct and comprehensive study on the applications of "this compound" specifically is not available in the search results, related compounds and derivatives provide insight into potential applications.

Chromene Compounds and their applications

General Applications:

- Chromene and chromanone derivatives are important heterocyclic compounds with a wide range of biological and pharmaceutical activities . They serve as essential building blocks in medicinal chemistry .

Specific Applications and Activities:

- Anticancer Agents: 4H-Chromene-based compounds have demonstrated potential in selectively killing multi-drug resistant cancer cells . For example, compounds like CXL017, CXL035, and CXL055 exhibit unique anticancer properties . Structural modifications at the 3rd, 4th, and 6th positions of the chromene core can significantly impact their cytotoxic potency .

- Anti-inflammatory Activity: Certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis (agarwood) have shown anti-inflammatory activity. These compounds can inhibit NF-κB activation and suppress LPS-induced NO production in RAW 264.7 macrophages .

- Antibacterial Activity: Novel chromene sulfonamide hybrids have been synthesized and evaluated for antibacterial activity .

- Biological Activities: Chromenones, which have a chroman core with a ketone functional group at the 4th position, have been explored for anti-inflammatory, anti-cancer, and anti-microbial properties.

Potential Applications of this compound (Based on Analogs):

Given the properties of related chromene derivatives, this compound may have potential in:

- Medicinal Chemistry: As a building block for synthesizing compounds with various biological activities .

- Anticancer Research: The amino and methoxy substitutions on the chromenone core might contribute to anticancer activity, potentially targeting drug-resistant cancer cells .

- Anti-inflammatory Applications: Similar to other chromene derivatives, it may possess anti-inflammatory properties .

- Enzyme Inhibition and Receptor Targeting: The methoxy group at the 7th position could influence the compound's interaction with biological targets.

Structural Activity Relationships (SAR):

Mecanismo De Acción

The mechanism of action of 3-Amino-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-Amino-7-methoxy-4H-chromen-4-one include other chromen-4-one derivatives such as:

- 7-Amino-4-methylchromen-4-one

- 3-Hydroxy-7-methoxychromen-4-one

- 3-Amino-4H-chromen-4-one

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of amino and methoxy groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

3-Amino-7-methoxy-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

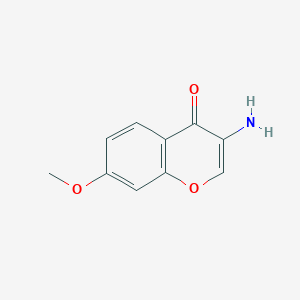

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at position 7 and an amino group at position 3 of the chromone ring, which are critical for its biological activity.

Biological Activities

1. Antioxidant Activity

Research has indicated that chromone derivatives, including this compound, exhibit significant antioxidant properties. These activities are primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, thereby neutralizing free radicals .

2. Inhibition of Monoamine Oxidase (MAO)

A pivotal study highlighted the compound's inhibitory effects on MAO-B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the chromone ring significantly influence MAO-B inhibitory potency. For instance, compounds with methoxy substitutions demonstrated enhanced binding affinity and selectivity towards MAO-B compared to their unsubstituted counterparts .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 31.5 | Moderate MAO-B inhibition |

| Derivative with additional methyl groups | 2.28 | High MAO-B inhibition |

3. Anti-Cancer Properties

The anti-cancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, particularly in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .

The biological effects of this compound can be attributed to its interactions with various molecular targets:

1. Enzyme Inhibition

The compound acts as an inhibitor for enzymes involved in neurotransmitter metabolism and cancer progression. By binding to active sites, it modulates enzymatic activity, which is crucial for therapeutic applications .

2. Receptor Interaction

Research indicates that this compound may also interact with specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Case Studies

Case Study 1: MAO-B Inhibition

A study conducted on a series of chromone derivatives demonstrated that introducing a methoxy group at position 7 significantly improved MAO-B inhibitory activity. The highest potency was observed in a derivative with two methyl groups at the amine nitrogen, showcasing the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity

In vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in reduced tumor growth rates compared to control groups. Flow cytometry analyses confirmed increased apoptotic cell populations following treatment, indicating its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

3-amino-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHLYDLAKNGYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.